2-Hydrazino-1,3-benzoxazole

Vue d'ensemble

Description

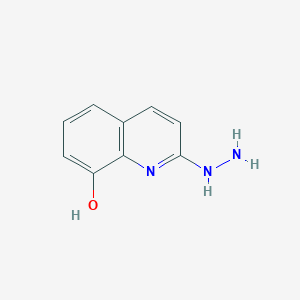

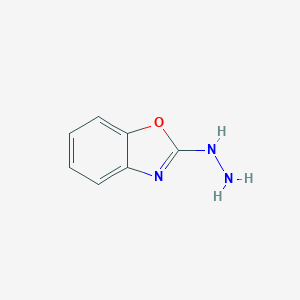

2-Hydrazino-1,3-benzoxazole is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

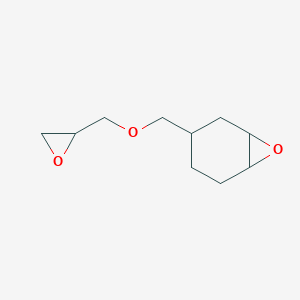

The molecular structure of 2-Hydrazino-1,3-benzoxazole consists of 11 heavy atoms, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 1 Oxazole .

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For instance, benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Physical And Chemical Properties Analysis

2-Hydrazino-1,3-benzoxazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Applications De Recherche Scientifique

Proteomics Research

“2-Hydrazino-1,3-benzoxazole” is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, studying their interactions, and identifying their modifications.

Antibacterial Activity

Benzoxazole derivatives, including “2-Hydrazino-1,3-benzoxazole”, have shown significant antibacterial activity . They have been effective against Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Antifungal Activity

“2-Hydrazino-1,3-benzoxazole” has also demonstrated antifungal activity. For instance, compound 19 (a derivative of benzoxazole) was found to be potent against Aspergillus niger, and compound 1 was effective against Candida albicans .

Anticancer Activity

Benzoxazole derivatives have been used in the treatment of cancer. Some compounds have shown promising results against the human colorectal carcinoma (HCT116) cancer cell line . The need for new chemical entities in cancer treatment underscores the potential of “2-Hydrazino-1,3-benzoxazole” in this field.

Anti-inflammatory Activity

Benzoxazoles, including “2-Hydrazino-1,3-benzoxazole”, have been associated with anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiparkinson Activity

Benzoxazoles have shown potential in the treatment of Parkinson’s disease . This neurodegenerative disorder could potentially be managed better with the help of “2-Hydrazino-1,3-benzoxazole” and its derivatives.

Inhibition of Hepatitis C Virus

Some benzoxazoles have demonstrated the ability to inhibit the Hepatitis C virus . This suggests that “2-Hydrazino-1,3-benzoxazole” could be used in the development of new antiviral drugs.

Amyloidogenesis Inhibition

Benzoxazoles have been associated with the inhibition of amyloidogenesis , the process by which amyloids are formed. Amyloids are involved in a number of neurodegenerative diseases, so this application could have significant implications for the treatment of these conditions.

Safety and Hazards

2-Hydrazino-1,3-benzoxazole is classified as a dangerous substance . It has hazard statements H301-H312+H332-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction in the study of 2-Hydrazino-1,3-benzoxazole could involve exploring its potential applications in drug discovery and development.

Mécanisme D'action

Target of Action

2-Hydrazino-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole and its derivatives have been synthesized and evaluated for their pharmacological activities . They interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s storage temperature suggests that it may have specific stability and solubility characteristics .

Result of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

The action of 2-Hydrazino-1,3-benzoxazole may be influenced by environmental factors. For instance, its storage temperature suggests that it may be sensitive to heat . Additionally, the compound should be kept in a dark place and under an inert atmosphere .

Propriétés

IUPAC Name |

1,3-benzoxazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITJGSMHKVXOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307653 | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-1,3-benzoxazole | |

CAS RN |

15062-88-1 | |

| Record name | 15062-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINOBENZOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)